Cas no 56906-22-0 (7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide)

7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide structure
56906-22-0 structure
Product name:7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide
CAS No:56906-22-0
MF:C7H11BrN2O2
MW:235.078440904617
CID:2832520
PubChem ID:10059956

7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-1-methyl-8-oxido-8-aza-7-azoniabicyclo[4.2.0]octane 7-oxide
    • DD2
    • 6-Bromo-1-methyl-7-oxo-8-aza-7-azoniabicyclo[4.2.0]octan-8-olate
    • 1-bromo-6-methyl-7,8-diazabicyclo[4.2.0]oct-7-ene-7,8-dioxide
    • DTXSID20434944
    • CHEMBL268520
    • 3-BROMO-4-METHYL-3,4-HEXAMETHYLENE-3,4-DIHYDRODIAZETE-1.2-DIOXIDE
    • 7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide
    • 56906-22-0
    • SCHEMBL20520545
    • SPECTRUM1505037
    • Inchi: InChI=1S/C7H11BrN2O2/c1-6-4-2-3-5-7(6,8)10(12)9(6)11/h2-5H2,1H3
    • InChI Key: MQONQKXBMDYNHE-UHFFFAOYSA-N
    • SMILES: CC12CCCCC1([N+](=O)N2[O-])Br

Computed Properties

  • Exact Mass: 234.00039g/mol
  • Monoisotopic Mass: 234.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.4Ų

7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-221532A-50 mg
DD2,
56906-22-0
50mg
¥617.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-221532-10 mg
DD2,
56906-22-0
10mg
¥226.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-221532A-50mg
DD2,
56906-22-0
50mg
¥617.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-221532-10mg
DD2,
56906-22-0
10mg
¥226.00 2023-09-05

Additional information on 7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide

7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide (CAS No. 56906-22-0): A Comprehensive Overview

The compound 7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide, identified by its CAS number CAS No. 56906-22-0, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and organic synthesis. This bicyclic structure, featuring a unique nitrogen-rich environment and a brominated methyl-substituted framework, has garnered attention due to its versatile reactivity and potential applications in drug development.

At the heart of this compound's appeal lies its bicyclic core, specifically the Diazabicyclo[4.2.0]oct-7-ene scaffold. This motif is known for its stability and rigidity, which can be advantageous in designing molecules with specific three-dimensional shapes that interact favorably with biological targets. The presence of two nitrogen atoms within this framework further enhances its potential as a pharmacophore, offering opportunities for hydrogen bonding interactions and metal coordination.

The substitution pattern of this compound is equally intriguing. The 1-bromo group at the 1-position and the 6-methyl group introduce specific electronic and steric effects that can modulate the reactivity of the molecule. The bromine atom, in particular, serves as a valuable handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, making this compound a valuable building block in synthetic chemistry.

The 7,8-dioxide functionality represents an oxygen-rich environment that can participate in various chemical transformations. This moiety can act as a leaving group or participate in nucleophilic additions, providing multiple pathways for structural diversification. The combination of these features makes 7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide a versatile intermediate for the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of nitrogen-rich heterocycles due to their prevalence in biologically active compounds. The Diazabicyclo[4.2.0]oct-7-ene scaffold is no exception and has been explored in various contexts. For instance, studies have demonstrated its utility in generating novel ligands for metal complexes that exhibit catalytic activity in organic transformations. These metal complexes have found applications in pharmaceutical synthesis and material science.

The brominated derivative of this compound has been particularly studied for its potential as an intermediate in drug discovery programs. Researchers have leveraged its reactivity to develop libraries of molecules with anti-inflammatory and anticancer properties. The ability to introduce diverse substituents via cross-coupling reactions allows for the rapid assembly of structurally diverse compounds, which can then be screened for biological activity.

The oxygen-rich environment introduced by the 7,8-dioxide functionality has also been exploited in the design of molecules with enhanced solubility and bioavailability. In drug development, solubility is a critical factor that influences a molecule's pharmacokinetic properties. By incorporating oxygen-containing moieties like ethers or esters, researchers can improve solubility while maintaining biological activity.

The synthesis of 7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the construction of the bicyclic core through ring-closing metathesis or other cyclization strategies. Subsequent functionalization steps introduce the bromine and methyl groups at strategic positions within the molecule.

The bromination step is particularly critical and requires careful optimization to ensure regioselectivity and high yield. Modern synthetic techniques often employ palladium-catalyzed cross-coupling reactions to introduce bromine atoms selectively onto specific carbon positions within the molecule. These reactions are highly efficient and compatible with sensitive functional groups.

The final step involves introducing the dioxide functionality through oxidation or other chemical transformations that convert existing hydroxyl or dihydroxyl groups into the desired oxygen-rich structure. This step often requires precise control over reaction conditions to avoid over-oxidation or side reactions that could compromise the integrity of the molecule.

The applications of this compound extend beyond pharmaceuticals into materials science and catalysis. For instance, researchers have explored its use as a ligand for transition metals that exhibit catalytic activity in polymerization reactions or other organic transformations. These catalysts have found applications in industrial processes where high selectivity and efficiency are required.

In conclusion, 7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide (CAS No. 56906-22-0) is a multifaceted compound with significant potential across multiple domains of chemistry and biology。 Its unique structural features make it an invaluable intermediate for synthetic chemists seeking to develop novel molecules with therapeutic applications。 As research continues to uncover new ways to exploit its reactivity, this compound is poised to play an increasingly important role in drug discovery and materials science。

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